Siramesine hydrochloride

Beschreibung

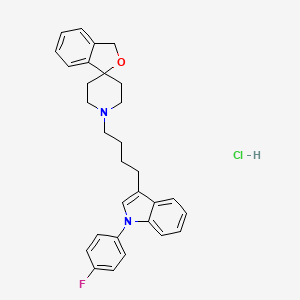

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSRGIFRZZSGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224177-60-0 | |

| Record name | Siramesine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIRAMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Siramesine Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest for its profound anti-cancer properties.[1][2][3] Initially investigated for the treatment of anxiety and depression, its ability to induce cell death in a variety of cancer cell lines has shifted its focus towards oncology.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of siramesine, with a focus on its primary targets, downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Sigma-2 Receptor Agonism and Lysosomotropism

The primary mechanism of action of siramesine is its high-affinity binding to the sigma-2 receptor.[6][7] The sigma-2 receptor is overexpressed in proliferating cells, including numerous cancer types, making it a promising target for anti-neoplastic therapies.[5][8] While the precise identity of the sigma-2 receptor has been a subject of debate, recent evidence points towards the transmembrane protein TMEM97.[9]

Siramesine also acts as a lysosomotropic agent, a property owing to its chemical structure as an amphiphilic amine.[10][11] This characteristic allows it to accumulate within lysosomes, the acidic organelles responsible for cellular degradation and recycling.[10][11] This dual action of sigma-2 receptor agonism and lysosomal accumulation is central to its cytotoxic effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of siramesine have been characterized across various targets and cellular assays. The following tables summarize the key quantitative data.

| Binding Affinity Data for Siramesine | |

| Target | Binding Affinity (IC50/Ki) |

| Sigma-2 (σ2) Receptor | 0.12 nM (IC50)[3][7] |

| Sigma-1 (σ1) Receptor | 17 nM (IC50)[3][7] |

| Dopamine (B1211576) D2 Receptor | 800 nM (IC50)[7] |

| Alpha-1 Adrenergic Receptor | 330 nM (IC50)[7] |

| Serotonin 5-HT1A Receptor | 2000 nM (IC50)[7] |

| Serotonin 5-HT2A Receptor | No specific binding affinity data found in the provided results. |

| Functional Potency Data for Siramesine | |

| Cell Line | Effect |

| U87-MG (Glioblastoma) | Inhibition of Cell Viability |

| U251-MG (Glioblastoma) | Inhibition of Cell Viability |

| T98G (Glioblastoma) | Inhibition of Cell Viability |

| PC3 (Prostate Cancer) | Induction of Cell Death |

| LNCaP (Prostate Cancer) | Induction of Cell Death |

| C4-2 (Prostate Cancer) | Induction of Cell Death |

Downstream Signaling Pathways and Cellular Fates

The binding of siramesine to the sigma-2 receptor and its accumulation in lysosomes trigger a cascade of downstream events, ultimately leading to cancer cell death through multiple, interconnected pathways.

Lysosomal Destabilization and Cathepsin Release

As a lysosomotropic detergent, siramesine disrupts the integrity of the lysosomal membrane.[10][11] This leads to an increase in lysosomal pH and lysosomal membrane permeabilization (LMP).[10][11] The consequence of LMP is the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm.[4][12] Cytosolic cathepsins can then initiate a caspase-independent apoptotic-like cell death pathway.[5][13]

Caption: Siramesine-induced lysosomal cell death pathway.

Induction of Oxidative Stress

Siramesine treatment leads to an increase in reactive oxygen species (ROS).[5][14] This oxidative stress contributes to lysosomal membrane damage and can also induce other forms of cell death, such as ferroptosis.[14][15] The combination of siramesine with other agents, like the tyrosine kinase inhibitor lapatinib (B449), has been shown to synergistically induce ferroptosis by increasing ROS and lipid peroxidation.[14][15][16]

Modulation of Autophagy

Siramesine has a complex effect on autophagy, a cellular process of self-digestion. It triggers a significant accumulation of autophagosomes.[10][11] This is due to a dual effect: the activation of autophagy signaling, partly through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), and a simultaneous decrease in autophagosome turnover because of lysosomal dysfunction.[10][11] While autophagy can sometimes be a survival mechanism, in the context of siramesine treatment, it appears to be primarily cytoprotective, as inhibiting autophagosome formation sensitizes cancer cells to siramesine-induced cytotoxicity.[10]

Caption: Siramesine's dual effect on autophagy.

Inhibition of the STAT3-MGMT Signaling Pathway

In glioblastoma (GBM) cells, siramesine has been shown to interact with and inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at tyrosine 705.[4] This inactivation of STAT3 leads to a downstream decrease in the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide (B1682018) (TMZ) resistance in GBM.[4] By inhibiting the STAT3-MGMT pathway, siramesine can sensitize GBM cells to the cytotoxic effects of TMZ.[4]

Effects on Dopaminergic and Glutamatergic Systems

While its affinity is significantly lower than for the sigma-2 receptor, siramesine can interact with dopaminergic and glutamatergic systems. In the context of addiction research, siramesine has been found to decrease cocaine-evoked dopamine release in the striatum and reduce the presynaptic release probability of glutamate (B1630785) in the nucleus accumbens.[6] These effects are thought to be mediated through its action on sigma-2 receptors present in these brain regions.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of siramesine.

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of siramesine for sigma-1 and sigma-2 receptors.

Methodology:

-

Tissue Preparation: Rat liver membrane homogenates are typically used as a source of sigma-2 receptors.[17]

-

Radioligand: [3H]DTG (1,3-di-o-tolylguanidine) is a commonly used radioligand that binds to both sigma-1 and sigma-2 receptors.[17]

-

Assay Conditions: To measure binding to sigma-2 receptors specifically, the assay is conducted in the presence of a high concentration (e.g., 100 nM) of an unlabeled sigma-1 selective ligand, such as (+)-pentazocine, to mask the sigma-1 binding sites.[17]

-

Procedure:

-

Incubate the membrane homogenates with a fixed concentration of [3H]DTG and varying concentrations of siramesine.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of siramesine that inhibits 50% of the specific binding of [3H]DTG (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of siramesine on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., U87-MG, PC3, MCF-7) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of concentrations of siramesine for a specified duration (e.g., 24, 48 hours).

-

Assay Methods:

-

CCK-8/MTT Assay: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells. A reagent (CCK-8 or MTT) is added to the cells, and the resulting color change is measured using a microplate reader.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the trypan blue dye and appear blue under a microscope. Cell viability is determined by counting the number of stained and unstained cells.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium, measured by an enzymatic assay, is proportional to the extent of cytotoxicity.[13]

-

-

Data Analysis: The IC50 or LC50 value, the concentration of siramesine that causes 50% inhibition of cell viability or 50% cell lysis, is calculated from the dose-response curves.

Lysosomal Membrane Permeabilization (LMP) Assay

Objective: To assess the effect of siramesine on lysosomal integrity.

Methodology:

-

Fluorescent Dyes:

-

Acridine Orange (AO): AO is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient and LMP.

-

LysoTracker Dyes: These are fluorescent acidotropic probes that accumulate in acidic organelles. A decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH and LMP.[14]

-

-

Procedure:

-

Treat cells with siramesine for the desired time.

-

Incubate the cells with AO or a LysoTracker dye.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the changes in fluorescence.

-

-

Data Analysis: A decrease in red fluorescence (for AO) or overall fluorescence (for LysoTracker) in treated cells compared to control cells indicates LMP.

Caption: Workflow for Lysosomal Membrane Permeabilization Assay.

Caspase Activity Assay

Objective: To determine if siramesine induces caspase-dependent apoptosis.

Methodology:

-

Fluorogenic Substrates: Specific fluorogenic substrates for different caspases (e.g., DEVD for caspase-3) are used. Cleavage of the substrate by an active caspase releases a fluorescent molecule.

-

Procedure:

-

Treat cells with siramesine.

-

Lyse the cells to release cellular contents.

-

Incubate the cell lysate with the fluorogenic caspase substrate.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis: An increase in fluorescence in treated samples compared to controls indicates caspase activation.[13][18]

Conclusion

Siramesine hydrochloride exerts its potent anti-cancer effects through a multi-faceted mechanism of action. Its primary engagement of the sigma-2 receptor, coupled with its inherent lysosomotropic properties, initiates a cascade of cellular events including lysosomal membrane permeabilization, oxidative stress, and modulation of autophagy. Furthermore, its ability to inhibit key pro-survival signaling pathways, such as the STAT3-MGMT axis, highlights its potential as a versatile therapeutic agent, particularly in overcoming drug resistance. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of siramesine and other sigma-2 receptor ligands in the context of cancer drug development.

References

- 1. This compound | Sigma receptor | lysosomal TargetMol [targetmol.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 [mdpi.com]

- 10. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A siramesine-loaded metal organic framework nanoplatform for overcoming multidrug resistance with efficient cancer cell targeting - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Siramesine: A Technical Profile on Sigma-2 Receptor Selectivity

Introduction

Siramesine (Lu 28-179) is a well-characterized diphenyl-azaspiro-alkane derivative that has become an indispensable pharmacological tool in the study of sigma receptors. Initially developed as an antidepressant, its clinical utility was limited, but its high affinity and selectivity for the sigma-2 (σ2) receptor have established it as a reference ligand in preclinical research. The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular functions, including lipid metabolism, calcium signaling, and cell death, and is a key target in oncology and neurology research. This document provides a detailed technical overview of Siramesine's σ2 receptor selectivity, the experimental methods used for its characterization, and its impact on associated signaling pathways.

Quantitative Binding Profile and Selectivity

Siramesine exhibits a distinct and potent binding affinity for the sigma-2 receptor. Its selectivity is established by comparing its inhibition constant (Ki) at the σ2 receptor with its Ki values at a wide array of other neurotransmitter receptors and ion channels. The compound demonstrates a significantly higher affinity for the σ2 receptor over the sigma-1 (σ1) receptor, a critical measure of its selectivity.

The data presented below, compiled from various radioligand binding assays, quantifies this selectivity profile. Siramesine's affinity for the σ2 receptor is in the low nanomolar range, while its affinity for the σ1 receptor and other screened targets is substantially lower, often by two or more orders of magnitude.

| Receptor/Target | Ligand/Tissue Source | K_i (nM) | Selectivity (fold vs. σ1) | Reference |

| Sigma-2 (σ2) | [³H]DTG / Rat liver membranes | 0.76 | - | |

| Sigma-2 (σ2) | [³H]ifenprodil / Rat cerebral cortex | 1.8 | - | |

| Sigma-1 (σ1) | --INVALID-LINK---pentazocine / Guinea pig brain | 130 | ~171x | |

| Dopamine D2 | [³H]spiperone / Rat striatum | 2,700 | - | |

| Serotonin 5-HT2A | [³H]ketanserin / Rat cerebral cortex | 3,100 | - | |

| Adrenergic α1 | [³H]prazosin / Rat cerebral cortex | 2,000 | - |

Table 1: Binding affinities of Siramesine for various receptors. The data highlights the high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor and other monoaminergic targets, establishing its selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Siramesine's binding affinity (Ki) is typically achieved through in vitro radioligand competition binding assays. This method measures the ability of a non-labeled compound (the competitor, e.g., Siramesine) to displace a specific radiolabeled ligand from its receptor.

Core Protocol:

-

Tissue Preparation:

-

Homogenization of specific tissues rich in the target receptor (e.g., rat liver for σ2, guinea pig brain for σ1) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation of the homogenate to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to create a membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Incubation:

-

The membrane preparation is incubated in assay tubes containing:

-

A fixed concentration of a specific radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG, for σ2).

-

Varying concentrations of the unlabeled competitor drug (Siramesine).

-

Assay buffer.

-

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radioactive ligand known to saturate the receptor (e.g., haloperidol).

-

Incubation is carried out for a specific duration and at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression. The concentration of the competitor (Siramesine) that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Modulation of Sigma-2 Receptor Signaling Pathways

Siramesine, by binding to the σ2/TMEM97 receptor, modulates several downstream signaling pathways critical to cell survival and stress responses. The σ2 receptor is often located at the endoplasmic reticulum (ER) and is associated with cholesterol homeostasis and calcium signaling. Siramesine's interaction is known to induce cellular stress, leading to apoptotic cell death, a mechanism of significant interest in cancer therapy.

Key Pathways Affected:

-

Calcium (Ca²⁺) Homeostasis: Siramesine binding can lead to the release of Ca²⁺ from intracellular stores, such as the ER, into the cytosol. This elevation in cytosolic Ca²⁺ is a critical stress signal that can activate various downstream effectors, including caspases.

-

Reactive Oxygen Species (ROS) Production: Disruption of normal ER function and calcium signaling by Siramesine often results in increased production of ROS. Elevated ROS levels cause oxidative stress, damaging cellular components and further pushing the cell towards apoptosis.

-

Apoptosis Induction: The combined effects of Ca²⁺ dysregulation and oxidative stress converge on the intrinsic apoptotic pathway. This involves the activation of caspase cascades (e.g., Caspase-3), which are the executioners of programmed cell death.

Siramesine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest in the scientific community.[1] Originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression, its clinical development for these indications was discontinued.[1] However, subsequent research has unveiled its potent anticancer properties, positioning it as a valuable tool for oncology research and a potential lead compound for the development of novel cancer therapeutics.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of siramesine hydrochloride, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action.

Discovery and Development

Siramesine was first reported in 1995 by Perregaard and colleagues at H. Lundbeck as part of a series of 3-(ω-aminoalkyl)-1H-indoles designed as high-affinity sigma receptor ligands.[4][5] The research aimed to develop selective ligands for the σ2 receptor to elucidate its physiological roles and therapeutic potential. Siramesine emerged as a lead compound with subnanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype.[5] Although initially investigated for its anxiolytic and antidepressant effects in preclinical models, it did not demonstrate the desired efficacy in human clinical trials for these conditions.[1][6] The focus of siramesine research then shifted towards its anticancer properties, where it has shown considerable promise.[2]

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. A representative synthetic route is depicted below, based on established methodologies for the synthesis of the core spiro[isobenzofuran-piperidine] and N-alkylated indole (B1671886) moieties.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Quantitative Data

The biological activity of this compound has been extensively characterized through various binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Sigma Receptor Binding Affinities of Siramesine

| Receptor Subtype | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference |

| σ2 | Radioligand Binding | [3H]DTG | 0.19 | 0.12 | [5] |

| σ1 | Radioligand Binding | --INVALID-LINK---Pentazocine | 17 | 17 | [5] |

Table 2: Binding Affinities of Siramesine for Other Receptors

| Receptor | IC50 (nM) | Reference |

| 5-HT1A | 21000 | [5] |

| 5-HT2A | 2000 | [5] |

| D2 | 800 | [5] |

| α1 | 330 | [5] |

Table 3: In Vitro Anticancer Activity of Siramesine

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| WEHI-S | Murine Fibrosarcoma | MTT | ~5 | [2] |

| MCF-7 | Human Breast Cancer | MTT | ~7 | [2] |

| PC3 | Human Prostate Cancer | Cell Viability | ~15 | [7] |

| U-87 MG | Human Glioblastoma | Cell Viability | ~20 | [8] |

| A549 | Human Lung Adenocarcinoma | Cell Viability | ~10 | [3] |

Experimental Protocols

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of siramesine for σ1 and σ2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from guinea pig brain (for σ1) or rat liver (for σ2) homogenates.

-

Radioligand: --INVALID-LINK---pentazocine is used for σ1 receptor binding, and [3H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of (+)-pentazocine is used for σ2 receptor binding.

-

Assay Conditions: Membranes are incubated with increasing concentrations of the radioligand in the absence or presence of various concentrations of siramesine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated using non-linear regression analysis.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of siramesine on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Signaling Pathways and Mechanism of Action

Siramesine's anticancer effects are attributed to its ability to induce a unique form of programmed cell death, distinct from classical apoptosis. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of cellular events.

Siramesine-Induced Cell Death Pathway

References

- 1. Siramesine [medbox.iiab.me]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actanaturae.ru [actanaturae.ru]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Siramesine H Lundbeck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]

- 8. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Siramesine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest for its diverse pharmacological activities. Initially investigated for its anxiolytic and antidepressant properties, its potent anticancer effects have become a primary focus of research. This technical guide provides an in-depth overview of the pharmacological profile of Siramesine, detailing its binding characteristics, mechanisms of action, and key experimental findings. The information is presented to support further research and development of Siramesine and related compounds as potential therapeutic agents.

Introduction

Siramesine is a spiro[isobenzofuran-1(3H),4'-piperidine] derivative that exhibits high-affinity and selective binding to the σ2 receptor.[1] While its development for psychiatric disorders was discontinued, subsequent research has unveiled its significant potential as an anticancer agent.[2][3] Siramesine induces cell death in a variety of cancer cell lines through multiple mechanisms, including the induction of oxidative stress, destabilization of mitochondria, and permeabilization of lysosomal membranes.[2][4] Furthermore, it has been shown to modulate critical signaling pathways involved in tumor progression, such as the STAT3-MGMT pathway in glioblastoma.[2] This guide summarizes the current understanding of Siramesine's pharmacology, providing quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Receptor Binding Affinity

Siramesine is characterized by its high affinity and selectivity for the σ2 receptor over the σ1 receptor. This selectivity is a key feature of its pharmacological profile.

Table 1: Receptor Binding Affinities of Siramesine Hydrochloride

| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Sigma-2 (σ2) | [3H]DTG | Rat Liver Membranes | 0.19 | 0.12 | [5] |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 17 | 17 | [5] |

| 5-HT1A | - | - | - | 2000 - 21000 | [4] |

| Dopamine D2 | - | - | - | 800 | [4] |

| Alpha-1 (α1) | - | - | - | 330 | [4] |

Anticancer Activity

Siramesine exhibits potent cytotoxic effects against a broad range of cancer cell lines. Its anticancer activity is attributed to several interconnected mechanisms that ultimately lead to programmed cell death.

Induction of Apoptosis and Autophagy

Siramesine induces a caspase-independent form of apoptosis in many cancer cell types.[2] It also triggers the accumulation of autophagosomes, suggesting an interplay between apoptosis and autophagy in its mechanism of action.

Mitochondrial Destabilization

A key event in Siramesine-induced cell death is the destabilization of mitochondria. This is characterized by a rapid loss of mitochondrial membrane potential (ΔΨm) and, in some cell lines, the release of cytochrome c.

Lysosomal Membrane Permeabilization

Siramesine is a lysosomotropic agent, meaning it accumulates in lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), the release of cathepsins and other hydrolases into the cytosol, and subsequent cellular damage.[3]

Inhibition of STAT3-MGMT Signaling Pathway

In glioblastoma cells, Siramesine has been shown to inhibit the JAK2-STAT3-MGMT signaling pathway.[2] It directly binds to STAT3, inhibiting its phosphorylation and nuclear translocation, which in turn downregulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide (B1682018) resistance.[2]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U87-MG | Glioblastoma | 8.875 | 48 | [2] |

| U251-MG | Glioblastoma | 9.654 | 48 | [2] |

| T98G | Glioblastoma | 7.236 | 48 | [2] |

| HaCaT | Keratinocyte | Not specified | 8 | [4] |

| Hsc-4 | Squamous Cell Carcinoma | Not specified | 8 | [4] |

| HeLa | Cervical Cancer | Not specified | 8 | [4] |

| MCF-7 | Breast Cancer | Not specified | 8 | [4] |

| SH-SY5Y | Neuroblastoma | Not specified | 8 | [4] |

Anxiolytic and Antidepressant-like Effects

Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like effects of Siramesine. These effects are likely mediated by its action on σ2 receptors in the central nervous system.

Table 3: Preclinical Behavioral Effects of this compound

| Animal Model | Behavioral Test | Effect | Reference |

| Rat | Elevated Plus Maze | Anxiolytic-like | [6] |

| Mouse | Forced Swim Test | Antidepressant-like | [7] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of Siramesine. For full, detailed protocols, it is recommended to consult the cited primary literature.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of Siramesine for σ1 and σ2 receptors.

-

Methodology: Radioligand binding assays are performed using membrane preparations from appropriate tissues (e.g., rat liver for σ2, guinea pig brain for σ1).

-

Membrane homogenates are incubated with a specific radioligand ([3H]DTG for σ2 or --INVALID-LINK---pentazocine for σ1) and varying concentrations of unlabeled Siramesine.[8]

-

To mask σ1 receptors in the σ2 assay, a selective σ1 ligand is added.[9]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine Ki and IC50 values.

-

In Vitro Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Siramesine in cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[2]

-

Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[2]

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Objective: To assess the effect of Siramesine on mitochondrial integrity.

-

Methodology: The fluorescent dye JC-1 is commonly used.

-

Cells are treated with Siramesine for the desired time.

-

Cells are then incubated with JC-1 staining solution.[10][11]

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10][11]

-

The fluorescence is quantified using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

-

Lysosomal Membrane Permeabilization (LMP) Assay

-

Objective: To determine if Siramesine induces LMP.

-

Methodology: Acridine orange (AO) staining is a common method.

-

Cells are treated with Siramesine.

-

Cells are then stained with Acridine Orange, a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus upon leakage from compromised lysosomes.[12][13]

-

The change in fluorescence is observed and quantified using fluorescence microscopy or flow cytometry. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[12][13]

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of Siramesine on the expression and phosphorylation of proteins in specific signaling pathways (e.g., STAT3).

-

Methodology:

-

Cells are treated with Siramesine for various time points.

-

Total protein is extracted, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., total STAT3, phosphorylated STAT3).[2]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the antitumor efficacy of Siramesine in a living organism.

-

Methodology:

-

Human cancer cells (e.g., U87-MG glioblastoma cells) are subcutaneously or orthotopically injected into immunocompromised mice.[2]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

Siramesine is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule.[2]

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[2]

-

Elevated Plus Maze (EPM)

-

Objective: To assess the anxiolytic-like effects of Siramesine in rodents.

-

Methodology:

-

The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[14][15]

-

Rodents are administered Siramesine or a vehicle control prior to the test.[6]

-

Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[14]

-

The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[14]

-

Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like effects of Siramesine in rodents.

-

Methodology:

-

Rodents are placed in a cylinder of water from which they cannot escape.[7][16]

-

After an initial period of struggling, the animals adopt an immobile posture.

-

Siramesine or a vehicle is administered before the test.

-

The duration of immobility during the test period is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[7]

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Siramesine's pharmacological effects.

Caption: Proposed mechanism of Siramesine-induced anticancer effects.

Caption: General workflow for determining in vitro cytotoxicity.

Caption: Workflow for preclinical behavioral assays.

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined profile as a selective σ2 receptor agonist. Its potent anticancer activities, mediated through the induction of multiple cell death pathways and modulation of key oncogenic signaling, position it as a promising candidate for further preclinical and clinical investigation. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug development, facilitating a deeper understanding of Siramesine's therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. 101.200.202.226 [101.200.202.226]

- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. conductscience.com [conductscience.com]

Siramesine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Signaling Pathways, and Experimental Protocols

Abstract

Siramesine (B1662463) hydrochloride is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of Siramesine hydrochloride, detailing its chemical properties, elucidating its complex signaling pathways, and offering detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Properties

This compound, also known by its developmental code Lu 28-179, is a synthetic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 224177-60-0 | [1][2] |

| Molecular Formula | C₃₀H₃₁FN₂O·HCl | |

| Molecular Weight | 491.04 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 50 mM) | |

| Insoluble in water | [2] | |

| Storage | Store at -20°C | [3] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the σ2 receptor over the σ1 receptor, making it a valuable tool for investigating the physiological and pathological roles of the σ2 receptor.

| Parameter | Value | Source(s) |

| σ2 Receptor Binding (Ki) | 0.19 nM | |

| σ1 Receptor Binding (Ki) | 17 nM | |

| σ2 Receptor Binding (IC₅₀) | 0.12 nM | [2][4] |

| σ1 Receptor Binding (IC₅₀) | 17 nM | [2][4] |

Signaling Pathways

This compound exerts its cellular effects through the modulation of multiple intricate signaling pathways, primarily leading to cell death in cancerous cells. These pathways involve the destabilization of mitochondria, inhibition of the mTOR pathway, and inactivation of the STAT3-MGMT signaling cascade.

Mitochondrial Destabilization and Apoptosis

Siramesine induces apoptosis through the intrinsic pathway by directly affecting mitochondrial integrity. This process is characterized by the loss of mitochondrial membrane potential and is independent of Bcl-2, a key regulator of apoptosis.[5][6] The combination of Siramesine with the tyrosine kinase inhibitor lapatinib (B449) has been shown to decrease the expression of the anti-apoptotic Bcl-2 family member Mcl-1.[7][8]

mTOR Pathway Inhibition and Autophagy

Siramesine has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9] This inhibition leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. The interaction of Beclin-1, a key autophagy-regulating protein, is crucial in this process.[9][10][11][12]

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Sigma receptor | lysosomal TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of Beclin 1 with Survivin Regulates Sensitivity of Human Glioma Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Biological Role and Clinical Significance of BECLIN-1 in Cancer | MDPI [mdpi.com]

Early Anxiolytic Potential of Siramesine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a selective sigma-2 (σ2) receptor agonist that demonstrated significant anxiolytic-like effects in early preclinical studies.[1][2] Developed by H. Lundbeck, this compound showed promise in rodent models of anxiety, exhibiting a potency that, in some tests, exceeded that of the benzodiazepine (B76468) diazepam by over 100-fold.[1][3] Although clinical development for anxiety was discontinued (B1498344) due to a lack of efficacy in humans, the initial preclinical data provide valuable insights into the potential role of the σ2 receptor in anxiety modulation and the methodologies used to assess anxiolytic drug candidates.[2] This technical guide provides an in-depth overview of the core preclinical findings, detailed experimental protocols, and the putative signaling pathways associated with Siramesine's anxiolytic action.

Quantitative Data Summary

The anxiolytic-like efficacy of Siramesine was evaluated in several well-established rodent models of anxiety. The following tables summarize the key quantitative findings from these early studies, primarily referencing the seminal work by Sánchez et al. (1997).

Table 1: Efficacy of Siramesine in the Black and White Box Test [1]

| Species | Minimal Effective Dose (MED) |

| Rat | 0.1 µg/kg (0.18 nmol/kg) |

| Mouse | 0.1 ng/kg (0.00018 nmol/kg) |

Table 2: Efficacy of Siramesine in the Rat Social Interaction Test [1]

| Condition | Minimal Effective Dose (MED) |

| Unfamiliar High-Light | 0.1 ng/kg |

Table 3: Efficacy of Siramesine in the Shock-Induced Suppression of Drinking Test (Vogel-Type Conflict Test) in Rats [1]

| Parameter | Minimal Effective Dose (MED) |

| Reversal of Shock-Induced Suppression | 10 mg/kg (18,000 nmol/kg) |

Table 4: Comparative Potency of Siramesine [1]

| Test | Comparison Drug | Relative Potency |

| Rat & Mouse Black and White Box | Diazepam | >100x more potent |

| Rat Social Interaction | Diazepam | >100x more potent |

| Shock-Induced Suppression of Drinking | Lorazepam | Comparable potency |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early studies of Siramesine as an anxiolytic.

Black and White Box Test

This test is based on the innate aversion of rodents to brightly illuminated, open areas and their natural exploratory drive. Anxiolytic compounds reduce this aversion, leading to increased exploration of the white, brightly lit compartment.

Apparatus:

-

A box (dimensions for rats: 100 cm x 100 cm x 40 cm; for mice: 45 cm x 27 cm x 27 cm) divided into two compartments by a partition with a central opening (10 cm x 10 cm for rats; 7.5 cm x 7.5 cm for mice).

-

One compartment is painted black and is not illuminated.

-

The other compartment is painted white and is brightly illuminated (e.g., by a 60W bulb suspended above the compartment).

Procedure:

-

Animals are individually placed in the center of the white compartment, facing away from the opening.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

Key parameters measured include:

-

Time spent in the white compartment.

-

Number of entries into the white compartment.

-

Latency to enter the black compartment.

-

Number of exploratory behaviors (e.g., rearing) in each compartment.

-

Diagram of Experimental Workflow: Black and White Box Test

Experimental workflow for the Black and White Box Test.

Rat Social Interaction Test

This test assesses the social behavior of rats, which is suppressed in anxiogenic situations (e.g., unfamiliar and brightly lit environments). Anxiolytic drugs increase the time spent in active social interaction.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

The arena can be set to high-light (anxiogenic) or low-light (non-anxiogenic) conditions.

-

The environment can be familiar or unfamiliar to the rats.

Procedure:

-

Pairs of weight-matched, male rats that are unfamiliar with each other are used.

-

The rats are placed in the arena simultaneously.

-

Their behavior is recorded for a set period (e.g., 10 minutes).

-

Active social interaction is scored. This includes behaviors such as:

-

Sniffing

-

Grooming

-

Following

-

Tumbling

-

Diagram of Logical Relationships: Social Interaction Test Conditions

Relationship between environmental conditions and anxiety levels in the Social Interaction Test.

Shock-Induced Suppression of Drinking Test (Vogel-Type Conflict Test)

This model creates a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs reduce the suppressive effect of the shock on drinking behavior.

Apparatus:

-

An operant chamber with a grid floor capable of delivering a mild electric shock.

-

A drinking spout connected to a water source and a device to detect licks.

Procedure:

-

Rats are water-deprived for a period (e.g., 48 hours) to motivate drinking.

-

On the test day, animals are placed in the operant chamber.

-

After a set number of licks on the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the grid floor.

-

The number of shocks taken during a specific period (e.g., 3 minutes) is recorded.

Signaling Pathways

Siramesine's anxiolytic effects are mediated through its agonist activity at the σ2 receptor, which is now known to be the transmembrane protein 97 (TMEM97).[4] The precise downstream signaling cascade leading to anxiolysis is still an area of active research, but early and subsequent studies suggest the involvement of several key systems. Activation of the σ2 receptor by Siramesine is thought to modulate neuronal excitability and neurotransmitter release, ultimately leading to a reduction in anxiety-like behaviors.

Proposed Signaling Cascade:

-

Siramesine Binding: Siramesine binds to and activates the σ2/TMEM97 receptor located on the endoplasmic reticulum and plasma membrane of neurons.

-

Modulation of Ion Channels: This activation may lead to the modulation of calcium (Ca2+) and potassium (K+) channels, altering neuronal excitability.[3]

-

Neurotransmitter System Regulation: The change in neuronal activity influences major neurotransmitter systems. Studies have shown that σ2 receptor activation can decrease the presynaptic release of glutamate (B1630785) and reduce cocaine-evoked dopamine (B1211576) release in the striatum.[5] It is also hypothesized to modulate serotonergic and noradrenergic activity.[3]

-

Anxiolytic Effect: The net effect of these changes in neuronal signaling within key brain regions associated with anxiety (e.g., amygdala, prefrontal cortex) is a reduction in anxiety-like behaviors.

Diagram of Proposed Signaling Pathway for Siramesine's Anxiolytic Effect

Proposed signaling pathway of Siramesine's anxiolytic action.

Conclusion

The early preclinical studies on Siramesine provided compelling evidence for its potent anxiolytic-like effects in a variety of rodent models. While it did not translate to clinical efficacy in humans for anxiety, the data remains a valuable resource for understanding the potential of the σ2 receptor as a therapeutic target. The detailed experimental protocols and the emerging understanding of the associated signaling pathways offer a solid foundation for future research in the development of novel anxiolytic agents. Further elucidation of the downstream targets of σ2/TMEM97 receptor activation will be crucial in designing more selective and effective compounds for the treatment of anxiety disorders.

References

- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 2. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice | eNeuro [eneuro.org]

- 3. diva-portal.org [diva-portal.org]

- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Properties of Siramesine: A Technical Guide

Abstract: Siramesine (Lu 28-179) is a potent and highly selective sigma-2 (σ₂) receptor agonist that was initially investigated for the treatment of anxiety and depression. While clinical trials for psychiatric indications were discontinued (B1498344) due to a lack of efficacy in humans, preclinical studies demonstrated significant antidepressant-like effects.[1] More recently, Siramesine has been extensively studied for its anti-neoplastic properties, which are primarily mediated through lysosomal and mitochondrial destabilization. This technical guide focuses on the original antidepressant-related research, detailing Siramesine's receptor binding profile, its efficacy in established animal models of depression, and the proposed neuronal signaling pathways that may underlie its antidepressant effects. This document is intended for researchers, scientists, and drug development professionals exploring novel mechanisms for antidepressant therapies.

Introduction

Siramesine, 1′-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl]-3H-spiro[2-benzofuran-1,4′-piperidine], is a piperidine (B6355638) analogue developed by H. Lundbeck A/S.[1] It emerged from research programs seeking selective sigma receptor ligands. Initial characterization revealed its potent agonism and high selectivity for the sigma-2 (σ₂) receptor over the sigma-1 (σ₁) subtype.[2] Animal studies in the late 1990s and early 2000s showed that Siramesine possesses anxiolytic and antidepressant-like properties.[1][2] The most compelling evidence for its antidepressant potential comes from its performance in the chronic mild stress model in rats, a well-validated paradigm for predicting antidepressant efficacy.[1]

Despite this promising preclinical profile, Siramesine did not demonstrate sufficient efficacy in human clinical trials for anxiety and was subsequently discontinued for psychiatric applications.[1] Current research interest has shifted almost entirely to its potent cytotoxic effects on cancer cells.[1][3] However, a detailed examination of its neuropharmacological properties and the mechanisms behind its early antidepressant signals remains valuable for understanding the role of the sigma-2 receptor in mood regulation and for the potential development of new centrally-acting agents.

Pharmacological Profile

Receptor Binding Affinity

Siramesine's primary pharmacological characteristic is its high-affinity binding to and agonism of the sigma-2 receptor. It exhibits a 140-fold selectivity for the sigma-2 receptor over the sigma-1 receptor.[1][4] Its affinity for other key central nervous system (CNS) receptors, such as serotonergic, dopaminergic, and adrenergic receptors, is substantially lower, indicating that its primary mechanism of action is not based on direct monoamine modulation.[1] The binding affinities (IC₅₀) from radioligand binding assays are summarized in Table 1.

| Receptor/Site | IC₅₀ (nM) | Reference |

| Sigma-2 (σ₂) Receptor | 0.12 | [1][2][4] |

| Sigma-1 (σ₁) Receptor | 17 | [1][2][4] |

| Alpha-1 (α₁) Adrenergic Receptor | 330 | [1][4] |

| Dopamine D₂ Receptor | 800 | [1][4] |

| Serotonin 5-HT₂ₐ Receptor | 2000 | [1][4] |

| Serotonin 5-HT₁ₐ Receptor | 21000 | [1][4] |

Table 1: Receptor Binding Profile of Siramesine (Lu 28-179). Data represents IC₅₀ values, the concentration of the drug that inhibits 50% of specific radioligand binding.

Preclinical Efficacy in Antidepressant Models

The primary evidence for Siramesine's antidepressant-like activity comes from the Chronic Mild Stress (CMS) model, a paradigm with high predictive validity for antidepressant drugs.[5][6]

The Chronic Mild Stress (CMS) Model

The CMS model induces a state analogous to human depression, particularly anhedonia (a core symptom), by exposing rodents to a series of varied, unpredictable, and mild stressors over several weeks.[7] This procedure leads to a significant reduction in the consumption of a palatable sucrose (B13894) solution, which is reversed by chronic, but not acute, administration of clinically effective antidepressants.[5][8]

In a key study by Sánchez and Papp (2000), Siramesine was shown to have a significant antidepressant-like profile in the rat CMS model.[2] Chronic administration of Siramesine successfully reversed the stress-induced deficit in sucrose consumption, an effect comparable to established antidepressants. This finding strongly suggests that activation of the sigma-2 receptor can mediate antidepressant-like effects.

Note: To date, no studies have been identified that specifically evaluate the effects of Siramesine in the Forced Swim Test (FST) or Tail Suspension Test (TST), which are other common screening tools for potential antidepressant activity.

Experimental Protocols

Chronic Mild Stress (CMS) Protocol (General Methodology)

This section describes a generalized protocol for the CMS model, based on methodologies established by Willner and Papp, which is consistent with the paradigm used to evaluate Siramesine.[5][7]

Objective: To induce a depressive-like state, characterized by anhedonia, in rodents to test the efficacy of potential antidepressant compounds.

Materials:

-

Male Wistar rats

-

Individual housing cages

-

Sucrose solution (1%)

-

Water bottles (two per cage for preference testing)

-

Stressor materials: Soiled bedding, empty water bottles, tilted cages (45°), stroboscope, novel objects, etc.

-

Siramesine or vehicle solution for administration

Procedure:

-

Baseline Sucrose Preference: For 1-2 weeks prior to stress induction, rats are habituated to consuming a 1% sucrose solution. A baseline sucrose preference is established by presenting them with two bottles, one with 1% sucrose and one with water, for a 24-hour period. Preference is calculated as: (Sucrose Intake / Total Fluid Intake) * 100.

-

Stress Induction Phase (Minimum 3-5 weeks):

-

Rats are subjected to a daily schedule of varied, mild, unpredictable stressors. The schedule is randomized to prevent habituation.

-

Examples of stressors include:

-

Stroboscopic illumination: (e.g., 4 hours)

-

Tilted cage: (e.g., 12 hours)

-

Soiled cage: 100-200 ml of water in sawdust bedding (e.g., 8 hours)

-

Food or water deprivation: (e.g., 14 hours) followed by low-quantity food or empty water bottle.

-

Continuous overhead illumination: (e.g., 36 hours)

-

Paired housing with another stressed rat: (e.g., 2 hours)

-

-

Sucrose preference tests are conducted weekly to monitor the development of anhedonia. A significant decrease in sucrose preference compared to a non-stressed control group indicates the successful induction of a depressive-like state.

-

-

Treatment Phase (Chronic Administration, e.g., 3-5 weeks):

-

Once anhedonia is established, daily administration of Siramesine (or vehicle/reference antidepressant) begins.

-

The stress regimen continues throughout the treatment phase.

-

Weekly sucrose preference tests continue, to measure the potential reversal of anhedonia.

-

-

Data Analysis: The primary endpoint is the change in sucrose preference over the course of treatment. A significant increase in sucrose preference in the Siramesine-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.

Proposed Mechanism of Antidepressant Action

While the cytotoxic effects of Siramesine in cancer cells are linked to lysosomal and mitochondrial disruption, its potential antidepressant effects are likely mediated through distinct neuronal signaling pathways. Research on sigma-2 receptor function in the CNS suggests a role in modulating neuroplasticity and neurotransmitter systems.[9][10]

Activation of the sigma-2 receptor by agonists has been shown to enhance the signaling of neurotrophic factors, such as Nerve Growth Factor (NGF), through its receptor, TrkA.[9] This potentiation is a key mechanism, as neurotrophic factor signaling is critical for neuronal survival, growth, and synaptic plasticity—processes often impaired in depression. The enhancement of TrkA signaling by sigma-2 receptor activation leads to the phosphorylation and subsequent activation of two major downstream intracellular cascades: the PI3K/Akt pathway and the Ras/ERK pathway.[9][10] Both pathways converge on transcription factors and other effectors that promote neurogenesis, synaptic strengthening, and cell survival, which are established targets for antidepressant action.

Furthermore, studies have shown that Siramesine can decrease the presynaptic release probability of glutamate, suggesting a modulatory role in excitatory neurotransmission.[2] Dysregulation of the glutamatergic system is heavily implicated in the pathophysiology of depression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum [frontiersin.org]

- 3. Novel indole -based sigma-2 receptor ligands: synthesis , structure–affinity relationship and antiproliferative activity - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00079C [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of CMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Models of Affective Illness: Chronic Mild Stress in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Models of affective illness: chronic mild stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Siramesine Hydrochloride's Affinity for Sigma Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Siramesine hydrochloride for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It is designed to be a core resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound exhibits a strong and preferential binding affinity for the sigma-2 receptor over the sigma-1 receptor. This selectivity is a key characteristic of its pharmacological profile. The compound is widely recognized as a potent sigma-2 receptor agonist.[1][2][3][4][5][6] The following table summarizes the quantitative binding affinity data for this compound at both sigma receptor subtypes.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Selectivity (σ₁/σ₂) | Reference |

| Sigma-2 (σ₂) | Siramesine | 0.19 nM | 0.12 nM | ~140-fold | [2][3][4][5] |

| Sigma-1 (σ₁) | Siramesine | 17 nM | 17 nM | - | [2][3][4][5] |

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for sigma receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (Siramesine) to displace a radiolabeled ligand from the receptor.

Membrane Preparation

A crucial first step is the preparation of cell membranes rich in the target sigma receptors.

-

For Sigma-1 Receptors: Guinea pig brain tissue is often used as it has a high density of sigma-1 receptors.[6]

-

For Sigma-2 Receptors: Rat liver tissue is a common source for membranes with a high expression of sigma-2 receptors.[6]

General Protocol:

-

The selected tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to a high-speed centrifugation to pellet the membranes.

-

The final membrane pellet is resuspended in the assay buffer.

Competitive Radioligand Binding Assay

This assay determines the concentration of this compound required to inhibit 50% of the specific binding of a radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Prepared cell membranes

-

Radioligand:

-

Masking Agent (for σ₂ assay): A high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is used to saturate sigma-1 receptors, ensuring that [³H]-DTG binding is specific to sigma-2 receptors.[6]

-

Unlabeled Ligand: this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

For the sigma-2 assay, also include the masking agent.

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., haloperidol).

-

Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures can vary, for example, 90 minutes at 37°C.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

References

- 1. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Siramesine: An In-Depth Technical Guide to its Initial In Vitro Anti-Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463), a sigma-2 receptor ligand, has emerged as a promising anti-cancer agent with a unique mechanism of action that circumvents traditional apoptotic pathways, offering a potential therapeutic strategy for treatment-resistant cancers.[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies of Siramesine in various cancer cell lines, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Lysosomal-Mediated Cell Death

Initial in vitro research has consistently demonstrated that Siramesine's primary mode of inducing cancer cell death is through the disruption of lysosomes.[3][4][5] As a lysosomotropic agent, Siramesine, an amphiphilic amine, accumulates within the acidic environment of lysosomes.[4] This accumulation leads to lysosomal membrane permeabilization (LMP), a critical event triggering a cascade of cellular responses that culminate in cell death.[1][2][3]

The destabilization of the lysosomal membrane results in the release of cathepsins and other hydrolytic enzymes into the cytosol, initiating a caspase-independent cell death pathway.[1][2][4][5] This is a significant finding, as many cancers develop resistance to therapies that rely on caspase-mediated apoptosis.[1][2]

Key In Vitro Effects of Siramesine in Cancer Cells

Cytotoxicity Across Various Cancer Cell Lines

Siramesine has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, including those derived from breast, prostate, lung, glioblastoma, and fibrosarcoma cancers.[1][3][5][6] The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), varies among different cell lines.

| Cell Line | Cancer Type | Parameter | Value | Incubation Time (hours) | Reference |

| WEHI-S | Fibrosarcoma | Cytotoxicity | Linear increase from 1 to 9 µmol/L | 24 | [1] |

| MCF-7 | Breast Cancer | IC50 | Comparable to MDA-MB-468 | Not Specified | [1] |

| MDA-MB-468 | Breast Cancer | IC50 | Comparable to MCF-7 | Not Specified | [1] |

| PC3 | Prostate Cancer | LC50 | 20 µM | 24 | [3] |

| LNCaP | Prostate Cancer | LC50 | 35 µM | 24 | [3] |

| DU145 | Prostate Cancer | LC50 | 40 µM | 24 | [3] |

| Various | Epithelial, Neuroblastoma, Glioblastoma | Significant Cell Death | 20-30 µM | 8 | [7] |

| NCI-60 Panel | Various | Mean GI50 | 4.3 µM | 48 | [8] |

Induction of Oxidative Stress

A crucial component of Siramesine's mechanism of action is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS).[1][2][3] This surge in ROS, particularly lipid peroxidation, contributes significantly to the observed cytotoxicity.[3] The generation of ROS is closely linked to lysosomal dysfunction and mitochondrial damage.[3]

Cell Death Modalities: Beyond Apoptosis

While Siramesine can induce morphological changes resembling apoptosis, such as chromatin condensation and cell shrinkage, its primary cell death pathway is often independent of caspases.[1][2][6] Studies have shown that pan-caspase inhibitors like zVAD-fmk fail to protect cancer cells from Siramesine-induced death.[1][2] However, the specific cell death modality can be cell-line dependent, with some studies reporting caspase activation.[5][7]

Beyond caspase-independent cell death, Siramesine has been shown to induce other forms of programmed cell death:

-

Autophagy: Siramesine can trigger the accumulation of autophagosomes.[4] This is associated with the inhibition of the mTORC1 signaling pathway, a key regulator of autophagy.[4] However, the role of autophagy in Siramesine-induced cell death is complex, as it can be a pro-survival or pro-death mechanism depending on the context.[9]

-

Ferroptosis: In combination with the tyrosine kinase inhibitor lapatinib (B449), Siramesine has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[9][10][11]

Signaling Pathways Modulated by Siramesine

The following diagram illustrates the key signaling events initiated by Siramesine in cancer cells, leading to cell death.

Caption: Siramesine's mechanism of action in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the initial in vitro studies of Siramesine.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of Siramesine is outlined below.

Caption: General workflow for cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Siramesine and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the control.[1]

-

2. Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised plasma membrane integrity and cytotoxicity.

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.[1]

-

3. Trypan Blue Exclusion Assay:

-

Principle: This dye exclusion method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Protocol:

-

Treat cells with Siramesine as described previously.

-

Harvest the cells and resuspend them in a small volume of media or PBS.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for a few minutes.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.[3]

-

Lysosomal Membrane Permeabilization (LMP) Assay

Acridine (B1665455) Orange Staining:

-